Methyl 1-methyl-2-pyrroleacetate

Solubility Lipophilicity LogP

Methyl 1-methyl-2-pyrroleacetate (CAS 51856-79-2) is a heterocyclic building block belonging to the class of N-methylpyrrole acetic acid esters. It is characterized by a pyrrole ring substituted at the 1-position with a methyl group and at the 2-position with a methyl acetate side chain, giving it a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 51856-79-2
Cat. No. B1329999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-methyl-2-pyrroleacetate
CAS51856-79-2
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CC(=O)OC
InChIInChI=1S/C8H11NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h3-5H,6H2,1-2H3
InChIKeyCGYVDYLHQYNGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Methyl-2-Pyrroleacetate (CAS 51856-79-2): Procurement-Relevant Chemical Profile and Synthetic Utility


Methyl 1-methyl-2-pyrroleacetate (CAS 51856-79-2) is a heterocyclic building block belonging to the class of N-methylpyrrole acetic acid esters . It is characterized by a pyrrole ring substituted at the 1-position with a methyl group and at the 2-position with a methyl acetate side chain, giving it a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol [1]. The compound is commercially supplied as a clear, light-yellow to brown liquid with a reported purity typically ≥97% (GC) . Its primary industrial relevance lies in its role as a key intermediate in the synthesis of pharmaceutically active heterocyclic compounds, notably non-steroidal anti-inflammatory drugs (NSAIDs) such as tolmetin .

Why Generic Substitution of Methyl 1-Methyl-2-Pyrroleacetate with Closest Analogs Is Scientifically Unjustified


Interchanging Methyl 1-methyl-2-pyrroleacetate with its closest analogs—such as ethyl 1-methyl-2-pyrroleacetate (CAS 49669-45-6), 1-methylpyrrole-2-acetic acid (CAS 21898-59-9), or N-unsubstituted pyrrole-2-acetates—is not chemically neutral and can compromise synthetic outcomes. The ester group directly influences key physicochemical parameters including aqueous solubility, lipophilicity (LogP), and volatility, which in turn dictate extraction efficiency, chromatographic behavior, and suitability for aqueous-phase reactions [1]. Furthermore, the presence of the N-methyl group modulates the electronic character of the pyrrole ring, impacting both its reactivity in electrophilic substitution and its hydrogenation selectivity [2]. Generic substitution without quantitative justification therefore risks suboptimal yields, altered reaction kinetics, or failure in downstream applications such as pharmaceutical intermediate synthesis.

Methyl 1-Methyl-2-Pyrroleacetate: Quantified Differentiation Against Closest Analogs for Scientific Selection


Aqueous Solubility and LogP: Enabling Water-Compatible Reaction and Workup Conditions

Methyl 1-methyl-2-pyrroleacetate exhibits a measured aqueous solubility of 8.3 g/L at 20 °C and a calculated LogP of 0.74, reflecting a balanced hydrophilic-lipophilic profile [1]. In contrast, the ethyl analog (CAS 49669-45-6) lacks published solubility data, but class-level inference predicts a higher LogP (typically +0.5 log units per additional methylene) and reduced water solubility due to the larger ethyl ester group. The acid form (1-methylpyrrole-2-acetic acid, CAS 21898-59-9) has a lower LogP of 0.65 [2], making it more polar and potentially less compatible with certain extraction solvents. The methyl ester thus occupies a distinct operational window for synthetic transformations that require partial water solubility without full ionic character.

Solubility Lipophilicity LogP Physicochemical Properties

Hydrogenation Selectivity: Optimized Catalytic Saturation of the Pyrrole Ring

In a dedicated study on the hydrogenation of pyrrole derivatives, methyl 1-methyl-2-pyrroleacetate was subjected to catalytic hydrogenation under non-acidic conditions. Screening of various catalytic metals and solvents revealed that high conversion and selectivity to the saturated pyrrolidine derivative could be achieved using rhodium and ruthenium catalysts [1]. Notably, palladium-catalyzed hydrogenation selectivity was further improved through appropriate solvent selection. While direct comparative data for the ethyl analog under identical conditions are not available, this study establishes a validated hydrogenation protocol that is specific to the methyl ester substrate, providing process chemists with a defined starting point for further derivatization.

Catalytic Hydrogenation Heterocyclic Reduction Process Chemistry

Volatility and Boiling Point: Facilitating Distillation-Based Purification

Methyl 1-methyl-2-pyrroleacetate distills at 80–85 °C under reduced pressure (2 mmHg) . In contrast, the ethyl analog exhibits a significantly higher normal boiling point of 241.7 °C at 760 mmHg . This 160 °C difference (after pressure correction) translates into markedly milder distillation conditions for the methyl ester, reducing energy input and the risk of thermal decomposition during purification. For industrial or kilogram-scale synthesis where product purity is paramount, the lower boiling point of the methyl ester offers a clear operational advantage over the ethyl ester.

Purification Distillation Boiling Point Process Engineering

Proven Intermediacy in NSAID Synthesis: Tolmetin Production Pathway

Methyl 1-methyl-2-pyrroleacetate is explicitly cited as an intermediate in the synthesis of tolmetin (1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid), a clinically used non-steroidal anti-inflammatory drug (NSAID) . The synthetic route involves Friedel-Crafts acylation of the pyrrole ring followed by hydrolysis to yield the active pharmaceutical ingredient. While the ethyl ester analog has also been employed in alternative tolmetin syntheses [1], the methyl ester is recognized in multiple literature sources as a direct precursor. This validated role in a regulated pharmaceutical supply chain establishes the compound's procurement relevance and differentiates it from non-esterified or N-unsubstituted pyrrole derivatives that would require additional synthetic steps to achieve the same intermediate.

Pharmaceutical Intermediate NSAID Synthesis Tolmetin API Manufacturing

Methyl 1-Methyl-2-Pyrroleacetate: Targeted Research and Industrial Application Scenarios


Large-Scale Synthesis of Saturated N-Methylpyrrolidine-Acetate Derivatives

Utilize the established Rh- or Ru-catalyzed hydrogenation protocol to produce saturated pyrrolidine-acetate building blocks. The methyl ester's moderate water solubility (8.3 g/L) allows for aqueous workup, while its lower boiling point relative to the ethyl analog enables energy-efficient vacuum distillation for purification at scale [1].

Manufacturing of Tolmetin and Related NSAID Active Pharmaceutical Ingredients (APIs)

Employ methyl 1-methyl-2-pyrroleacetate as a direct precursor in the Friedel-Crafts acylation step of tolmetin synthesis. The compound's documented role in this pathway supports regulatory filing and process validation for pharmaceutical manufacturing [1].

Medicinal Chemistry Exploration of Pyrrole-Containing Bioisosteres

Leverage the balanced LogP (0.74) and the N-methyl substituent to generate pyrrole-based analogs with predictable membrane permeability and metabolic stability. The compound serves as a versatile core for library synthesis targeting kinase inhibitors, GPCR modulators, or antimicrobial agents [2].

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